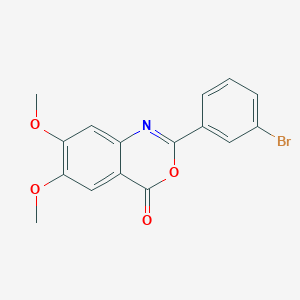
1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol, also known as TTE, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TTE is a chiral molecule, which means it has a non-superimposable mirror image. This property makes TTE an important molecule for the development of new drugs and materials.
Wirkmechanismus
The mechanism of action of 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol is not well understood. However, studies have suggested that 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol interacts with proteins and enzymes in the body, which may be responsible for its biological activity.
Biochemical and Physiological Effects
1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol has been shown to exhibit anti-inflammatory and antioxidant properties in vitro. Studies have also suggested that 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol may have potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. However, further research is needed to fully understand the biochemical and physiological effects of 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol is its chiral nature, which makes it an important molecule for the development of new drugs and materials. However, the synthesis of 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol is challenging, and the yield obtained through the current synthesis method is relatively low. This can make it difficult to obtain large quantities of 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol for lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol. One area of research is the development of new synthesis methods to improve the yield of 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol. Another area of research is the investigation of the biological activity of 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol and its potential as a therapeutic agent. Additionally, research can be focused on the development of new materials and devices based on 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol, such as CPLEDs and LCDs.
Conclusion
In conclusion, 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol is a chiral molecule that has gained significant attention in the field of scientific research due to its unique properties. The synthesis of 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol is challenging, but it has potential applications in the development of new drugs and materials. Further research is needed to fully understand the biochemical and physiological effects of 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol involves the reaction of 2-thiophenecarboxaldehyde with ethylene glycol in the presence of a catalyst. The reaction takes place under reflux conditions, and the resulting product is purified using column chromatography. The yield of 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol obtained through this method is around 50%.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol has been extensively studied for its potential applications in the field of optoelectronics. Due to its chiral nature, 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol has the ability to emit circularly polarized light, which makes it an attractive material for the development of circularly polarized light-emitting diodes (CPLEDs). 1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol has also been used as a chiral dopant in liquid crystal displays (LCDs) to improve their optical properties.
Eigenschaften
Produktname |
1,1,2,2-Tetra(2-thienyl)-1,2-ethanediol |
|---|---|
Molekularformel |
C18H14O2S4 |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
1,1,2,2-tetrathiophen-2-ylethane-1,2-diol |
InChI |
InChI=1S/C18H14O2S4/c19-17(13-5-1-9-21-13,14-6-2-10-22-14)18(20,15-7-3-11-23-15)16-8-4-12-24-16/h1-12,19-20H |
InChI-Schlüssel |
VVOGXYRHGQVGHL-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(C2=CC=CS2)(C(C3=CC=CS3)(C4=CC=CS4)O)O |
Kanonische SMILES |
C1=CSC(=C1)C(C2=CC=CS2)(C(C3=CC=CS3)(C4=CC=CS4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(5-Methyl-isoxazol-3-yl)-5-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)-isoindole-1,3-dione](/img/structure/B303231.png)


![3-(4-chlorophenyl)-6-{[3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]methyl}-2-methyl-4(3H)-quinazolinone](/img/structure/B303239.png)

![(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide](/img/structure/B303244.png)




![11-(2-Chloroprop-2-enyl)benzo[b][1]benzazepine](/img/structure/B303253.png)
![6,7-dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid](/img/structure/B303255.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)ethyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303257.png)